molecular formula C12H16N2O2 B5815279 N,N'-[1,4-phenylenebis(methylene)]diacetamide

N,N'-[1,4-phenylenebis(methylene)]diacetamide

Cat. No.: B5815279
M. Wt: 220.27 g/mol
InChI Key: HUCYCLRRROVLPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-[1,4-phenylenebis(methylene)]diacetamide is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 220.121177757 g/mol and the complexity rating of the compound is 219. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-HIV Activity

N,N'-[1,4-phenylenebis(methylene)]diacetamide has been identified as a compound with potential anti-HIV properties. It inhibits HIV-1 integrase binding to viral DNA, showing promise as a new anti-HIV compound (Du et al., 2008).

Corrosion Inhibition

This compound also shows significant application in the field of corrosion inhibition. Novel compounds, including this compound derivatives, have been evaluated for their effectiveness in preventing corrosion in steel, particularly in industrial applications such as steel pickling and oil well acidization (Singh & Quraishi, 2016).

Polymer Synthesis

It is also used in the synthesis of poly(amide-imide)s. These polymers, derived from this compound, are known for their solubility in polar solvents and potential for creating transparent, flexible films, beneficial in various industrial applications (Hsiao, Yang, & Fan, 1995).

Catalysis in Organic Synthesis

In organic synthesis, analogues of this compound have been utilized as ligands in copper-catalyzed arylation of aromatic nitrogen-containing heterocycles, indicating its utility in facilitating chemical reactions (Wan, Chai, Wu, & Pan, 2008).

Induction of Differentiation in Cells

It has been discovered that derivatives of this compound, such as polymethylene bisacetamides, can induce differentiation in murine erythroleukemia cells. This suggests potential applications in medical research and therapy (Reuben, Wife, Breslow, Rifkind, & Marks, 1976).

Applications in Inorganic Chemistry

This compound is also used in the formation of chelates with alkali and alkaline earth metal salts, indicating its potential use in inorganic chemistry and materials science (Gentile & Shankoff, 1965).

Anticarcinogenic Potential

There's evidence that 1,4-phenylenebis(methylene)selenocyanate, a related compound, acts as a chemopreventive agent against experimental colon, mammary, lung, and oral carcinogenesis, suggesting the possibility of anticarcinogenic properties for similar compounds (El-Bayoumy, Rao, & Reddy, 2001).

Properties

IUPAC Name

N-[[4-(acetamidomethyl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-9(15)13-7-11-3-5-12(6-4-11)8-14-10(2)16/h3-6H,7-8H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCYCLRRROVLPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)CNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N'-[1,4-phenylenebis(methylene)]diacetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N'-[1,4-phenylenebis(methylene)]diacetamide
Reactant of Route 3
Reactant of Route 3
N,N'-[1,4-phenylenebis(methylene)]diacetamide
Reactant of Route 4
Reactant of Route 4
N,N'-[1,4-phenylenebis(methylene)]diacetamide
Reactant of Route 5
Reactant of Route 5
N,N'-[1,4-phenylenebis(methylene)]diacetamide
Reactant of Route 6
Reactant of Route 6
N,N'-[1,4-phenylenebis(methylene)]diacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.